![molecular formula C13H21ClN4O B14789687 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazin-3-amine, which is a key intermediate.
Formation of Intermediate: The 6-chloropyridazin-3-amine is then reacted with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with an appropriate carboxylic acid derivative to form (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
6-Chloropyridazin-3-amine: A related pyridazine derivative used in various chemical syntheses.
Uniqueness
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyridazine ring with an amino and isopropyl group makes it a versatile compound for research and development.
Biological Activity
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide, also referred to by its chemical formula C12H18ClN3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).
- Molecular Formula : C12H18ClN3O
- CAS Number : 1354008-88-0
- Molar Mass : 255.74 g/mol
Biological Activity Overview
Recent studies have investigated the biological activity of compounds similar to this compound, focusing on their antimicrobial properties and cytotoxic effects.
Antimicrobial Activity
Research has shown that derivatives of pyridazinyl compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive bacteria and mycobacterial strains, demonstrating efficacy comparable to established antibiotics like ampicillin and rifampicin .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-amino-N-(6-chloropyridazin-3-yl)methyl | Staphylococcus aureus | <1 µg/mL |
2-amino-N-(6-chloropyridazin-3-yl)methyl | Mycobacterium tuberculosis | <0.5 µg/mL |
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in several studies. Preliminary findings indicate that while some derivatives exhibit low toxicity towards mammalian cell lines, others may have significant cytotoxic effects depending on their specific structural features .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Chlorine Substitution : The presence of chlorine in the pyridazine ring enhances antibacterial potency.
- Alkyl Chain Variations : Alterations in the alkyl chain length can affect lipophilicity and membrane permeability, thus influencing overall bioactivity.
Case Studies
- Study on Antibacterial Efficacy : A series of pyridazine derivatives were synthesized and tested for their antibacterial properties. The study found that compounds with a chlorinated pyridazine moiety showed enhanced activity against resistant strains of Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain analogs of this compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability .
Properties
Molecular Formula |
C13H21ClN4O |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H21ClN4O/c1-8(2)12(15)13(19)18(9(3)4)7-10-5-6-11(14)17-16-10/h5-6,8-9,12H,7,15H2,1-4H3 |
InChI Key |
CNJPHICJMGQOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NN=C(C=C1)Cl)C(C)C)N |
Origin of Product |
United States |
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